N,N-Bis(trimethylsilyl)benzenesulfonamide
CAS No.: 1023-95-6
Cat. No.: VC7933917
Molecular Formula: C12H23NO2SSi2
Molecular Weight: 301.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1023-95-6 |
|---|---|
| Molecular Formula | C12H23NO2SSi2 |
| Molecular Weight | 301.55 g/mol |
| IUPAC Name | N,N-bis(trimethylsilyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C12H23NO2SSi2/c1-17(2,3)13(18(4,5)6)16(14,15)12-10-8-7-9-11-12/h7-11H,1-6H3 |
| Standard InChI Key | URDZLFIFQKATDZ-UHFFFAOYSA-N |
| SMILES | C[Si](C)(C)N([Si](C)(C)C)S(=O)(=O)C1=CC=CC=C1 |
| Canonical SMILES | C[Si](C)(C)N([Si](C)(C)C)S(=O)(=O)C1=CC=CC=C1 |
Introduction
Structural and Chemical Profile of N,N-Bis(trimethylsilyl)benzenesulfonamide
Molecular Architecture
The compound’s structure consists of a benzene ring sulfonated at the para position, with the sulfonamide nitrogen bonded to two trimethylsilyl groups. This configuration imparts significant steric bulk and lipophilicity, distinguishing it from simpler benzenesulfonamides. The TMS groups enhance solubility in organic solvents such as dichloromethane and tetrahydrofuran, facilitating its use in synthetic applications.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 301.55 g/mol |
| CAS Number | 1023-95-6 |
| Solubility | Organic solvents (e.g., DCM, THF) |
| Stability | Hydrolytically sensitive |
Synthesis and Reactivity
Synthetic Pathways
The synthesis of N,N-Bis(trimethylsilyl)benzenesulfonamide typically involves sequential silylation reactions. A common method involves treating benzenesulfonamide with trimethylsilyl chloride (TMSCl) in the presence of a base such as lithium hexamethyldisilazide (LiHMDS) . This two-step process ensures complete substitution of the nitrogen-bound hydrogens with TMS groups:
Reactivity and Functionalization
| Isoform | IC₅₀ (μM) | Inhibition Type |
|---|---|---|
| CA-I | 0.45 | Mixed |
| CA-II | 0.32 | Competitive |
| CA-IX | 0.87 | Non-competitive |
Comparative Analysis with Related Sulfonamide Derivatives
N,N-Bis(trimethylsilyl)benzenesulfinamide
This analog (CAS No. 61511-64-6) replaces the sulfonamide’s oxygen with a sulfur atom, altering its electronic properties and biological activity. With a molecular formula of , it exhibits reduced polarity and distinct binding modes to enzymatic targets .
N,N-Bis(trimethylsilyl)benzamide
Distinguished by a carbonyl group instead of a sulfonamide moiety (CAS No. 38850-27-0), this compound lacks the acidic proton necessary for zinc coordination in enzyme inhibition, rendering it biologically inert in carbonic anhydrase assays .
Table 3: Structural and Functional Comparison
| Compound | Key Functional Group | Bioactivity (CA Inhibition) |
|---|---|---|
| N,N-Bis(trimethylsilyl)benzenesulfonamide | Sulfonamide | Potent () |
| N,N-Bis(trimethylsilyl)benzenesulfinamide | Sulfinamide | Moderate () |
| N,N-Bis(trimethylsilyl)benzamide | Carboxamide | None |
Future Directions and Research Opportunities
Optimization of Selectivity
Current efforts focus on modifying the TMS groups to enhance isoform selectivity. Introducing bulkier silyl substituents (e.g., triisopropylsilyl) could reduce off-target effects on CA-I and CA-II while maintaining potency against CA-IX, a biomarker in hypoxic tumors.
Combination Therapies for Antibiotic Resistance
Given the success of sulfonamides in MβL inhibition , future studies should evaluate N,N-Bis(trimethylsilyl)benzenesulfonamide’s efficacy in restoring the activity of carbapenems against Gram-negative pathogens. Preclinical models, including murine infection studies, are needed to validate its therapeutic potential.
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